molecular formula C21H21ClN2O3S B2492654 6-chloro-4-(3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251680-94-0

6-chloro-4-(3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2492654
CAS No.: 1251680-94-0
M. Wt: 416.92
InChI Key: VMOPFJGFSNVTFH-UHFFFAOYSA-N
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Description

6-chloro-4-(3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and a suitable carbonyl compound.

    Introduction of the Chloro and Dimethylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Pyrrolidine-1-carbonyl Group: This step may involve amide bond formation using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-4-(3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine Derivatives: Compounds with similar core structures but different substituents.

    Chlorinated Aromatics: Compounds with similar chloro-substituted aromatic rings.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine moieties.

Uniqueness

6-chloro-4-(3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

6-Chloro-4-(3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound belonging to the benzothiazine class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H21ClN2O3S
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds related to benzothiazine structures exhibit significant antimicrobial properties. A related study highlighted that derivatives of 1,4-benzothiazine demonstrated protective effects against murine candidiasis by enhancing the immune response:

  • Mechanism : The compound increased circulating neutrophil levels and enhanced phagocytosis and killing activities of macrophages. This was correlated with the induction of nitric oxide synthesis and tumor necrosis factor alpha production .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has also been explored. Studies have shown that these compounds can inhibit tumor growth through various mechanisms:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit cancer cell proliferation in vitro. For instance, it may induce apoptosis in cancer cells by activating caspase pathways.
  • Case Study : A specific study on a related benzothiazine compound demonstrated its ability to reduce tumor size in animal models by modulating signaling pathways involved in cell survival and proliferation.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
FS5 (related benzothiazine)AntimicrobialInduces neutrophil activation and macrophage phagocytosis
6-Chloro-BTZ (hypothetical derivative)AnticancerInhibits cell proliferation via apoptosis
1,4-Benzothiazine derivativeAntifungalEnhances immune response against fungal infections

Research Findings

Several studies have focused on the biological activities of benzothiazine derivatives:

  • Antifungal Mechanisms : A study highlighted that a benzothiazine derivative increased the efficacy of fluconazole against candidiasis by enhancing macrophage activity .
  • Cytotoxic Effects : Research has shown that certain benzothiazines can induce cytotoxic effects on various cancer cell lines, leading to apoptosis through mitochondrial pathways.
  • Immune Modulation : The compound's ability to modulate immune responses suggests potential applications in immunotherapy.

Properties

IUPAC Name

[6-chloro-4-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-14-9-15(2)11-17(10-14)24-13-20(21(25)23-7-3-4-8-23)28(26,27)19-6-5-16(22)12-18(19)24/h5-6,9-13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOPFJGFSNVTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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